Somantadine

Descripción general

Descripción

Somantadina es un derivado del adamantano conocido por sus propiedades antivirales. Fue sintetizada por Pennwalt y ha estado en pruebas para el tratamiento del virus del herpes durante casi cinco años . Somantadina ha mostrado una potente actividad antimicrobiana y antifúngica .

Métodos De Preparación

La síntesis de somantadina implica la reacción de 1-adamantilamina con varios reactivos. Un método incluye la reacción de 1-adamantilamina con ácido 4-(clorosulfonil)benzoico para producir un hapteno, que luego se acopla con albúmina de suero bovino para producir inmunógenos

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Scientific Research Applications

Somantadine's applications span several fields:

| Field | Application |

|---|---|

| Chemistry | Used as a precursor in synthesizing other adamantane derivatives. |

| Biology | Investigated for its antiviral effects against various viruses, including herpes and influenza A. |

| Medicine | Explored for treating viral infections and as a potential therapeutic agent in Parkinson's disease. |

| Industry | Utilized in developing sensitive immunoassays for detecting antiviral drugs in food samples. |

Pharmacokinetics and Dosage Effects

This compound exhibits high bioavailability (86-90% absorption after oral administration) and is metabolized primarily in the liver. The pharmacokinetic profile indicates that dosage significantly affects both efficacy and safety:

- Therapeutic Doses : Effective in reducing viral load with minimal side effects.

- Higher Doses : Associated with potential hepatotoxicity and nephrotoxicity; careful dosage management is essential to avoid adverse reactions.

Case Studies

-

Antiviral Efficacy Against Influenza A :

- In vitro studies demonstrated that this compound effectively reduced viral replication rates in epithelial cell cultures infected with influenza A.

- Long-term studies indicated sustained antiviral effects with minimal cellular disruption.

-

Research on Herpes Simplex Virus :

- This compound has been tested against herpes simplex virus types 1 and 2, showing potential as an antiviral agent through inhibition of viral replication mechanisms.

- Parkinson’s Disease Treatment :

Mecanismo De Acción

El mecanismo de acción de la somantadina implica su interacción con las proteínas virales, inhibiendo su función. Se cree que interfiere con el proceso de replicación viral, aunque los objetivos moleculares y las vías exactas no se comprenden completamente . Somantadina también exhibe efectos antagonistas del receptor NMDA, que pueden contribuir a sus propiedades antivirales .

Comparación Con Compuestos Similares

Somantadina es similar a otros derivados del adamantano como amantadina y rimantadina. Estos compuestos comparten similitudes estructurales y exhiben propiedades antivirales. Somantadina ha mostrado actividades antimicrobianas y antifúngicas únicas que la distinguen de sus contrapartes . Otros compuestos similares incluyen 1-(1-adamantyl)etilamina y 2-metil-2-adamantanol .

Conclusión

Somantadina es un compuesto versátil con un potencial significativo en la investigación antiviral y antimicrobiana. Sus propiedades únicas y sus diversas aplicaciones la convierten en un tema valioso de estudio en varios campos científicos.

Actividad Biológica

Somantadine, also known as amantadine hydrochloride, is a synthetic tricyclic amine with significant biological activity. It is primarily recognized for its antiviral properties, particularly against the influenza A virus, and its utility in treating movement disorders such as Parkinson's disease. This article delves into the various biological activities of this compound, supported by data tables, case studies, and research findings.

This compound has the chemical formula CHN·HCl. As a hydrochloride salt, it exhibits multiple mechanisms of action:

- Antiviral Activity : this compound inhibits viral replication by interfering with the M2 protein of the influenza A virus, which is essential for viral uncoating.

- Antiparkinsonian Effects : It modulates neurotransmitter release in the central nervous system, particularly dopamine, which helps alleviate symptoms of Parkinson's disease.

1. Antiviral Activity

This compound's antiviral efficacy has been extensively studied. It has been shown to effectively reduce the viral load in patients infected with influenza A. A study reported that this compound significantly decreased the duration of illness and symptoms associated with influenza infection.

| Study | Findings |

|---|---|

| This compound reduced symptoms of influenza A in clinical trials. | |

| It demonstrated significant antiviral activity with an IC value indicating potent inhibition of viral replication. |

2. Antiparkinsonian Effects

In patients with Parkinson's disease, this compound has been shown to improve motor function and reduce rigidity and bradykinesia. Clinical trials have indicated that it can be used as an adjunct to other dopaminergic therapies.

3. Neuroprotective Effects

This compound exhibits neuroprotective properties through its modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

- Case Study : In a study involving human neuroblastoma cells (SH-SY5Y), this compound treatment resulted in decreased apoptosis and enhanced cell viability under oxidative stress conditions.

Research Findings

Recent research has explored the broader implications of this compound's biological activity:

- Metabolic Profiling : A study using Saccharomyces cerevisiae as a model organism revealed that this compound treatment altered metabolic profiles, enhancing its therapeutic effects while minimizing side effects .

- Synergistic Effects : Combining this compound with resveratrol was found to enhance its antiviral effects and improve metabolic responses .

Propiedades

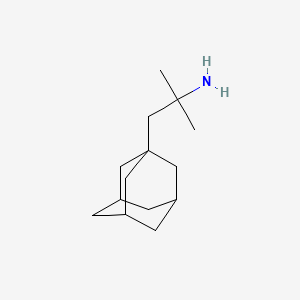

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKXRDQRMTVCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000612 | |

| Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79594-24-4 | |

| Record name | Somantadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079594244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WMX1FS9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.